1,1,2,3,3-Pentaethylguanidine

Description

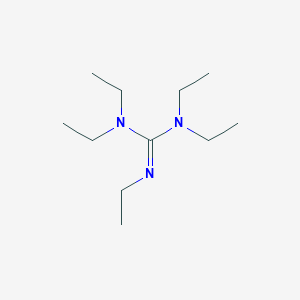

Structure

3D Structure

Properties

CAS No. |

13439-89-9 |

|---|---|

Molecular Formula |

C11H25N3 |

Molecular Weight |

199.34 g/mol |

IUPAC Name |

1,1,2,3,3-pentaethylguanidine |

InChI |

InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3 |

InChI Key |

NRGWEQLAXOTOPB-UHFFFAOYSA-N |

SMILES |

CCN=C(N(CC)CC)N(CC)CC |

Canonical SMILES |

CCN=C(N(CC)CC)N(CC)CC |

Other CAS No. |

13439-89-9 |

Synonyms |

PENTAETHYL-GUANIDINE |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1,1,2,3,3-Pentaethylguanidine

For Research & Development Professionals

This document provides an in-depth technical overview of a viable synthetic route for the non-nucleophilic strong base, 1,1,2,3,3-pentaethylguanidine. The synthesis is presented as a two-stage process, commencing with the formation of the hexaethylguanidinium chloride precursor, followed by its deprotonation to yield the target compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Stage 1: Synthesis of Hexaethylguanidinium Chloride

The initial stage of the synthesis focuses on the preparation of the stable guanidinium salt precursor, hexaethylguanidinium chloride, from readily available starting materials, diethylamine and phosgene. This process involves the formation of two key intermediates: 1,1,3,3-tetraethylurea and N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride.

Reaction Pathway

The overall reaction pathway for the synthesis of hexaethylguanidinium chloride is depicted below.

Experimental Protocol: Synthesis of Hexaethylguanidinium Chloride

Step 1: Formation of 1,1,3,3-Tetraethylurea

-

In a reaction vessel equipped for low-temperature reactions, a solution of diethylamine in a suitable low-polarity organic solvent (e.g., toluene) is prepared.

-

The solution is cooled to a temperature range of -10 to 0 °C.

-

Phosgene is carefully introduced into the cooled diethylamine solution while maintaining the temperature.

-

The reaction mixture is stirred, leading to the formation of 1,1,3,3-tetraethylurea, which may precipitate from the solution.

-

The product is isolated by filtration and washed to remove residual reactants.

Step 2: Formation of N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride

-

The 1,1,3,3-tetraethylurea obtained from Step 1 is dissolved in a suitable solvent.

-

Phosgene is passed through this solution at a controlled temperature, typically between 20-30 °C.

-

The reaction results in the formation of the chloroformamidinium salt, N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride.

-

The product can be isolated upon completion of the reaction.

Step 3: Formation of Hexaethylguanidinium Chloride

-

The N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride is reacted with an excess of diethylamine.

-

The reaction is typically carried out in an aqueous medium.

-

The mixture is heated to a temperature of approximately 80-100 °C for several hours.

-

Upon completion, the aqueous solution contains hexaethylguanidinium chloride.

| Reactant/Intermediate | Molecular Formula | Molar Mass ( g/mol ) |

| Diethylamine | C4H11N | 73.14 |

| Phosgene | COCl2 | 98.92 |

| 1,1,3,3-Tetraethylurea | C9H20N2O | 172.27 |

| Hexaethylguanidinium chloride | C13H30ClN3 | 263.85 |

Stage 2: Synthesis of this compound

The final stage of the synthesis involves the deprotonation of the hexaethylguanidinium chloride to yield the free base, this compound. This is achieved by treating the guanidinium salt with a strong base.

Reaction Pathway

The deprotonation reaction is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of this compound

-

Hexaethylguanidinium chloride is dissolved in a suitable anhydrous solvent, such as methanol.

-

A solution of a strong base, for instance, sodium methoxide in methanol, is prepared.

-

The sodium methoxide solution is added dropwise to the hexaethylguanidinium chloride solution under an inert atmosphere.

-

The reaction mixture is stirred at room temperature. A precipitate of the salt byproduct (sodium chloride) will form.

-

Upon completion of the reaction, the precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Hexaethylguanidinium chloride | C13H30ClN3 | 263.85 |

| Sodium Methoxide | CH3NaO | 54.02 |

| This compound | C13H29N3 | 227.39 |

| Sodium Chloride | NaCl | 58.44 |

| Methanol | CH4O | 32.04 |

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.

Disclaimer: The protocols described herein are intended for informational purposes for qualified researchers and scientists. The synthesis of this compound involves hazardous materials and should only be conducted in a well-equipped laboratory with appropriate safety precautions and personal protective equipment.

1,1,2,3,3-Pentaethylguanidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and potential synthetic methodologies for 1,1,2,3,3-Pentaethylguanidine. Guanidines, as a class of organic compounds, are distinguished by their exceptional basicity and find utility in a range of applications including catalysis and synthesis. This document consolidates available data on this compound and provides a scientific foundation for its use in research and development.

Chemical Structure and Identification

This compound is a highly substituted guanidine. The central feature of its structure is a carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. In this specific molecule, all available positions on the nitrogen atoms are substituted with ethyl groups.

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 13439-89-9[1] |

| Molecular Formula | C11H25N3[1] |

| SMILES | CCN=C(N(CC)CC)N(CC)CC[1] |

| InChI | InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3[1] |

| InChI Key | NRGWEQLAXOTOPB-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 199.34 g/mol [1] | Benchchem[1] |

| Boiling Point | 93-94 °C at 12 Torr | ChemicalBook |

| Melting Point | Not available | - |

| Density (Predicted) | 0.86 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 14.33 ± 0.70 | ChemicalBook |

| Solubility | Soluble in organic solvents. | General knowledge |

| Purity | Typically 95%[1] | Benchchem[1] |

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. This should be regarded as a general guideline, and optimization of reaction conditions would be necessary.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Disclaimer: This is a theoretical protocol and has not been experimentally validated. It should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

N,N'-Diethylcarbodiimide

-

Diethylamine

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a stirred solution of N,N'-diethylcarbodiimide (1.0 eq) in anhydrous toluene under an inert atmosphere, add diethylamine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to a temperature between 60-80 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Multiple overlapping signals in the upfield region (approx. 1.0-3.5 ppm) corresponding to the ethyl groups. The methylene protons (-CH2-) will appear as quartets, and the methyl protons (-CH3) will appear as triplets. The exact chemical shifts will be influenced by the electronic environment of the different ethyl groups. |

| ¹³C NMR | Signals corresponding to the methyl and methylene carbons of the ethyl groups in the aliphatic region (approx. 10-50 ppm). A characteristic downfield signal for the central guanidinyl carbon (C=N) is expected (approx. 160-170 ppm). |

| IR Spectroscopy | C-H stretching vibrations for the ethyl groups are expected around 2850-3000 cm⁻¹. A strong C=N stretching vibration is characteristic of the guanidine core and is expected in the region of 1600-1650 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (199.34 g/mol ). Fragmentation patterns would likely involve the loss of ethyl groups. |

Applications in Research and Drug Development

Highly substituted guanidines like this compound are strong, non-nucleophilic bases that are soluble in organic solvents. These properties make them valuable reagents in organic synthesis.

Potential applications include:

-

Organocatalysis: Due to their strong basicity, they can be used to catalyze a variety of organic reactions, such as Michael additions, aldol reactions, and polymerizations.

-

Deprotonation Reactions: Their ability to act as a strong base makes them suitable for deprotonating a wide range of substrates in organic synthesis.

-

Precursors for Biologically Active Molecules: The guanidine moiety is present in numerous biologically active compounds. This compound could serve as a building block for the synthesis of novel drug candidates.

Safety and Handling

As a strong organic base, this compound should be handled with care. It is expected to be corrosive and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the known chemical properties and structure of this compound, along with a proposed synthetic methodology. While there is a lack of extensive experimental data for this specific compound, its properties can be inferred from the broader class of highly substituted guanidines. Further research into the experimental properties and applications of this compound is warranted to fully explore its potential in organic synthesis and drug development.

References

The Physicochemical Compass: A Technical Guide to Highly Substituted Guanidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a cornerstone in medicinal chemistry, bestows unique and potent properties upon molecules, rendering them crucial for a multitude of therapeutic applications.[1][2] From their early recognition as potentially toxic substances to their current status as privileged scaffolds in drug design, the journey of guanidines has been one of continuous discovery.[3] This technical guide delves into the core physical properties of highly substituted guanidines, offering a comprehensive resource for researchers navigating the complexities of drug development. Understanding and manipulating these properties—basicity (pKa), lipophilicity (logP), and solubility—is paramount to optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of guanidine-containing drug candidates.[4][5]

Basicity (pKa): The Protonation Powerhouse

The defining characteristic of the guanidine moiety is its exceptional basicity, with the parent guanidine exhibiting a pKa of 13.6.[6][7] This high basicity arises from the resonance stabilization of the protonated guanidinium cation, where the positive charge is delocalized over three nitrogen atoms.[7][8] In a physiological environment (pH ~7.4), guanidines exist almost exclusively in their protonated, cationic form.[6] This permanent positive charge is a double-edged sword in drug design; it can facilitate strong interactions with biological targets but may also hinder membrane permeability.

The substitution pattern on the guanidine core profoundly influences its pKa. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it. Aromatic substituents, for instance, tend to lower the pKa compared to alkyl groups.[9][10] This tunability allows for the fine-tuning of a molecule's ionization state at a specific physiological pH, a critical factor for target engagement and pharmacokinetic properties.

Table 1: pKa Values of Selected Substituted Guanidines

| Compound/Substituent | pKa | Reference |

| Guanidine | 13.6 | [10] |

| 1,3-Diphenylguanidine (in DMF) | 9.1 | [9] |

| Aryl guanidines (general range) | Varies | [10][11] |

| 2-(Arylimino)imidazolidines (general range) | Varies | [11] |

Note: pKa values are highly dependent on the specific substituents and the solvent system used for measurement. The values presented are for general comparison.

Lipophilicity (logP): Navigating the Biological Maze

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's pharmacokinetic profile.[4][12] For highly substituted guanidines, which are often permanently charged, the concept of logP (partition coefficient) is more nuanced. The distribution coefficient (logD) at a specific pH is a more relevant parameter, as it accounts for the ionization state of the molecule.

The high polarity of the guanidinium group generally results in low lipophilicity. However, the introduction of bulky, nonpolar substituents can significantly increase the logP/logD values. This modification is a key strategy to enhance membrane permeability and facilitate oral absorption. A delicate balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[12] An optimal logD range for many drug candidates is considered to be between 1 and 3.[5]

Table 2: Lipophilicity Data for Representative Guanidine-Containing Scaffolds

| Scaffold Type | General logP/logD Trend | Key Influencing Factors |

| Simple Alkyl Guanidines | Low | Number and size of alkyl chains |

| Aryl Guanidines | Moderate to High | Nature and position of aryl substituents |

| Guanidines with Lipophilic Side Chains | High | Length and branching of the side chain |

Note: Specific logP/logD values are highly structure-dependent and are best determined experimentally or through validated in silico models for individual compounds.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for drug absorption and distribution.[13][14] The inherent polarity and cationic nature of the guanidinium group generally confer good water solubility.[15] However, as with lipophilicity, the nature of the substituents plays a dominant role. The introduction of large, hydrophobic moieties to improve other properties can drastically reduce aqueous solubility, posing a significant challenge in drug formulation.[16]

The solubility of guanidine and its salts is also influenced by temperature and pH.[15][17] For instance, the solubility of guanidine hydrochloride increases with temperature.[18] Understanding these dependencies is crucial for developing stable and effective drug formulations.

Table 3: Solubility of Guanidine and its Hydrochloride Salt

| Compound | Solvent | Solubility | Reference |

| Guanidine | Water | Highly soluble | [15] |

| Guanidine | Non-polar organic solvents | Limited solubility | [15] |

| Guanidine Hydrochloride | Water (Room Temp) | Approx. 6 M | [18] |

| Guanidine Hydrochloride | N,N-Dimethylformamide (298.15 K) | 0.4017 (mole fraction) | [17] |

| Guanidine Hydrochloride | Methanol (298.15 K) | 0.2017 (mole fraction) | [17] |

| Guanidine Hydrochloride | Ethanol (298.15 K) | 0.1174 (mole fraction) | [17] |

Experimental Protocols

Accurate determination of the physicochemical properties of highly substituted guanidines is essential for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. The following sections outline standard experimental protocols for measuring pKa, logP, and solubility.

Determination of pKa

Potentiometric titration and UV-spectrophotometry are two common and reliable methods for pKa determination.[11]

Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

UV-Spectrophotometry (96-well plate method) Workflow

Caption: Workflow for pKa determination by UV-spectrophotometry.

Determination of Lipophilicity (logP/logD)

The shake-flask method is the gold standard for logP determination, while chromatographic methods like HPLC offer higher throughput.[19][20]

Shake-Flask Method Workflow

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[16][21] Kinetic solubility is a high-throughput method suitable for early screening, while thermodynamic solubility provides a more accurate measure for lead optimization.[14]

Kinetic Solubility Assay (Nephelometry) Workflow

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility Assay (Shake-Flask) Workflow

Caption: Workflow for thermodynamic solubility determination.

Crystal Structure and Solid-State Properties

The solid-state properties of highly substituted guanidines, including their crystal packing and polymorphism, are critical for drug formulation and stability. X-ray crystallography is the definitive method for elucidating the three-dimensional structure of these molecules in the solid state.[9][22] The substitution pattern can significantly influence the tautomeric form and the intermolecular hydrogen bonding network within the crystal lattice, which in turn affects physical properties like melting point and solubility.[9][23]

Signaling Pathways and Therapeutic Relevance

The guanidinium group is a key pharmacophore in a wide array of therapeutic agents targeting various biological systems.[1][24] For instance, many guanidine derivatives act as antagonists at α2-adrenoceptors, which are involved in the regulation of neurotransmitter release.[8] This has led to their investigation for the treatment of central nervous system disorders.[1]

Simplified α2-Adrenoceptor Antagonism Signaling

Caption: Guanidine antagonists block the α2-adrenoceptor negative feedback loop.

Conclusion

Highly substituted guanidines represent a versatile and powerful class of molecules in drug discovery. A thorough understanding and strategic manipulation of their fundamental physical properties—pKa, lipophilicity, and solubility—are indispensable for the rational design of safe and effective therapeutics. This guide provides a foundational framework for researchers, empowering them to navigate the intricate landscape of guanidine chemistry and unlock its full therapeutic potential.

References

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. guanidines-from-toxic-substances-to-compounds-with-multiple-biological-applications-detailed-outlook-on-synthetic-procedures-employed-for-the-synthesis-of-guanidines - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanidine motif in drug discovery [morressier.com]

- 7. Guanidine - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. interchim.fr [interchim.fr]

- 19. acdlabs.com [acdlabs.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State - SINTEF [sintef.no]

- 23. researchgate.net [researchgate.net]

- 24. jocpr.com [jocpr.com]

In-Depth Technical Guide: 1,1,2,3,3-Pentaethylguanidine

CAS Number: 13439-89-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,2,3,3-Pentaethylguanidine, a sterically hindered organic base. Due to the limited availability of specific data for this compound, information from analogous penta-substituted and other substituted guanidines is included to provide a broader context for its potential properties and applications.

Physicochemical Properties

This compound is a highly substituted guanidine derivative. Its structure, featuring five ethyl groups, contributes to its characteristic properties as a strong, non-nucleophilic base.

| Property | Value | Source |

| CAS Number | 13439-89-9 | [1] |

| Molecular Formula | C11H25N3 | [1] |

| Molecular Weight | 199.34 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCN=C(N(CC)CC)N(CC)CC | [1] |

| InChI Key | NRGWEQLAXOTOPB-UHFFFAOYSA-N | [1] |

| Purity (typical) | ≥95% | [1] |

Synthesis

A general method for the synthesis of sterically hindered penta-substituted guanidines has been described in the patent literature.[2] This process involves the reaction of a trisubstituted urea with a disubstituted amine in the presence of an activating agent and a base. The trisubstituted urea precursor can be synthesized from an isocyanate and a disubstituted amine.[2]

General Synthesis Workflow

Caption: General synthesis workflow for penta-substituted guanidines.

Experimental Protocols

Note: The following protocol is a generalized adaptation and should be optimized for the specific synthesis of this compound.

Synthesis of a Penta-substituted Guanidine (General Protocol)

Materials:

-

Substituted isocyanate

-

Disubstituted amine (2 equivalents)

-

Aprotic solvent (e.g., toluene)

-

Activating agent (electrophilic or oxophilic)

-

Base (e.g., NaOH, KOH, LiOH)

-

Organic solvent for extraction (e.g., toluene)

Procedure:

-

Trisubstituted Urea Formation:

-

In a reaction vessel, dissolve the substituted isocyanate and one equivalent of the disubstituted amine in an aprotic solvent.

-

Stir the reaction mixture under controlled temperature and time to produce the corresponding trisubstituted urea. The urea may be isolated or used in the next step in a one-pot process.[2]

-

-

Guanidine Formation:

-

To the trisubstituted urea, add the second equivalent of the disubstituted amine, a base, and an activating agent in an aprotic solvent.

-

Maintain the reaction under sufficient time and temperature to yield the penta-substituted guanidine.[2]

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with an appropriate base (e.g., NaOH, KOH). This will be an exothermic reaction.[2]

-

Extract the unprotonated penta-substituted guanidine from the aqueous phase using an organic solvent like toluene.[2]

-

Collect the organic layers and purify the product by vacuum distillation to obtain the final penta-substituted guanidine. The overall yield is reported to be in the range of 90 mole %.[2]

-

Potential Applications and Biological Role

While specific applications for this compound are not extensively documented, substituted guanidines, in general, are a class of compounds with significant interest in medicinal chemistry and drug development. Their biological activity is often attributed to the basicity of the guanidine moiety, which is typically protonated at physiological pH, allowing for interactions with biological targets.[3]

Potential as α2-Adrenoceptor Ligands

Several substituted guanidine derivatives have been designed and synthesized as ligands for α2-adrenoceptors.[4] Computational studies and in vitro experiments on human brain tissue have shown that the nature and substitution pattern of the guanidine-containing ring can influence binding affinity and antagonist activity.[4] The sterically hindered nature of this compound could potentially be explored in the design of selective α2-adrenoceptor modulators.

Antiviral Activity

Certain substituted guanidines have demonstrated in vitro activity against a range of viruses, including rhinoviruses and other picornaviruses.[5] This suggests a potential avenue for research into the antiviral properties of this compound.

Hypothetical Signaling Pathway Involvement

Given the documented interaction of some guanidine derivatives with α2-adrenoceptors, a hypothetical signaling pathway can be proposed.[4] α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Hypothetical antagonistic action on an α2-adrenoceptor signaling pathway.

Toxicology and Safety

Specific toxicological data for this compound is not available in the provided search results. However, toxicity studies on other guanidine derivatives, such as 1,3-Diphenylguanidine, have been conducted. These studies in rats and mice showed some effects at high doses, including reduced body weight and feed consumption.[6] As with any chemical, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment, and work should be conducted in a well-ventilated area. It is intended for research use only and not for human or veterinary use.[1]

References

- 1. This compound | 13439-89-9 | Benchchem [benchchem.com]

- 2. EP0781272B1 - Synthesis of penta-substituted guanidines - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel substituted guanidine with high activity in vitro against rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,1,2,3,3-Pentaethylguanidine

This technical guide provides a comprehensive overview of the core physicochemical properties and potential applications of this compound. Due to the limited availability of specific experimental protocols for this compound, this guide also includes generalized methodologies based on structurally similar guanidine bases, such as 1,1,3,3-Tetramethylguanidine (TMG) and 1,1,3,3-Tetraethylguanidine (TEG).

Core Properties

This compound is a highly substituted guanidine derivative. Guanidines are recognized for their strong basicity, which often surpasses that of other amine bases.[1] This heightened basicity is a result of the resonance stabilization of the corresponding conjugate acid, the guanidinium cation. The presence of five electron-donating ethyl groups in this compound is expected to further enhance the electron density on the nitrogen atoms, influencing its basic and nucleophilic properties.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C11H25N3 | [1] |

| Molecular Weight | 199.34 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13439-89-9 | [1] |

Potential Applications in Synthesis

Given the properties of related guanidine compounds, this compound is anticipated to be a potent, non-nucleophilic base suitable for a variety of organic transformations. Its steric bulk, conferred by the five ethyl groups, could offer high selectivity in base-catalyzed reactions.

Potential applications include:

-

Catalyst in Polymerization: Similar to other guanidines, it could act as a catalyst in ring-opening polymerization processes.

-

Base in Condensation Reactions: It could be employed to facilitate aldol or Knoevenagel condensations by generating reactive enolates.

-

Reagent in Deprotonation Reactions: Its strong basicity makes it a candidate for the deprotonation of a wide range of acidic protons.

General Experimental Protocols

General Procedure for a Base-Catalyzed Aldol Condensation

This protocol is adapted from procedures using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst.

Materials:

-

Aldehyde (1.0 eq)

-

Ketone (1.2 eq)

-

This compound (0.1 eq)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Reaction vessel with a magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the aldehyde and ketone in the chosen anhydrous solvent, add this compound at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

The following diagrams illustrate generalized workflows where a strong, non-nucleophilic base like this compound would be utilized.

Caption: Generalized workflow for a base-catalyzed organic reaction.

Signaling Pathway Analogy

While this compound is a synthetic compound not typically involved in biological signaling pathways, we can draw an analogy to its role as a catalyst in a chemical reaction pathway.

Caption: Catalytic role of this compound in a reaction.

References

Spectroscopic Profile of 1,1,2,3,3-Pentaethylguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,1,2,3,3-pentaethylguanidine. Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document presents a combination of predicted data from computational models and established principles of spectroscopic analysis for the functional groups present in the molecule. The information is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

This compound is a highly substituted guanidine derivative with the following molecular characteristics:

| Property | Value |

| CAS Number | 13439-89-9 |

| Molecular Formula | C₁₁H₂₅N₃ |

| Molecular Weight | 199.34 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CCN=C(N(CC)CC)N(CC)CC[2] |

| InChI | InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3[2] |

Spectroscopic Data

The following sections detail the predicted and expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides valuable insight into the chemical environment of the protons and carbons within the molecule.

The proton NMR spectrum is expected to show distinct signals for the ethyl groups attached to the different nitrogen atoms. Due to the asymmetry of the molecule, the ethyl groups on the N,N-disubstituted and N',N'-disubstituted nitrogens are chemically non-equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Quartet (q) | 8H | -CH₂- (N,N-diethyl groups) |

| ~3.0 - 3.2 | Quartet (q) | 2H | -CH₂- (N'-ethyl group) |

| ~1.1 - 1.3 | Triplet (t) | 12H | -CH₃ (N,N-diethyl groups) |

| ~1.0 - 1.2 | Triplet (t) | 3H | -CH₃ (N'-ethyl group) |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will show signals corresponding to the central guanidinyl carbon and the carbons of the five ethyl groups.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=N (Guanidinyl carbon) |

| ~40 - 45 | -CH₂- (N,N-diethyl groups) |

| ~38 - 42 | -CH₂- (N'-ethyl group) |

| ~13 - 16 | -CH₃ (Ethyl groups) |

Note: These are estimated values and are subject to variation based on experimental parameters.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the vibrational modes of its C-H, C-N, and C=N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| 1640 - 1610 | Medium-Strong | C=N stretching of the guanidine core |

| 1470 - 1450 | Medium | CH₂ scissoring |

| 1380 - 1360 | Medium | CH₃ bending |

| 1250 - 1020 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

| m/z | Adduct | Predicted Collision Cross Section (Ų) |

| 200.21213 | [M+H]⁺ | 154.1[2] |

| 222.19407 | [M+Na]⁺ | 157.8[2] |

| 198.19757 | [M-H]⁻ | 158.0[2] |

| 217.23867 | [M+NH₄]⁺ | 174.8[2] |

| 238.16801 | [M+K]⁺ | 159.8[2] |

Expected Fragmentation:

Under electron ionization (EI), the molecule is expected to undergo fragmentation primarily through α-cleavage adjacent to the nitrogen atoms. Common fragmentation pathways would involve the loss of ethyl and diethylamino radicals, leading to characteristic fragment ions. The molecular ion peak ([M]⁺) at m/z = 199 may be observed, though its intensity could be low.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, drying gas flow of 5-10 L/min at 300-350 °C.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 30-300.

-

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analyses.

Figure 1: General workflow for NMR spectroscopy.

Figure 2: General workflow for FTIR spectroscopy.

Figure 3: General workflow for Mass Spectrometry.

Conclusion

This technical guide provides a foundational set of predicted and expected spectroscopic data for this compound, along with generalized protocols for their acquisition. While experimental data is currently scarce, the information presented here offers a valuable resource for researchers and professionals working with this compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation and purity assessment.

References

resonance stabilization in guanidinium cations

An In-depth Technical Guide on the Resonance Stabilization in Guanidinium Cations

Introduction

The guanidinium cation, the protonated form of guanidine, is a cornerstone functional group in chemistry and biology, most notably as the side chain of the amino acid arginine. Its remarkable stability and persistent positive charge across a wide physiological pH range are fundamental to its roles in protein structure, enzyme catalysis, and molecular recognition.[1][2] This stability is not due to a single static structure but is the result of profound resonance stabilization, where the positive charge is delocalized over the entire planar ion.[3][4] This technical guide provides a detailed examination of the core principles of resonance in the guanidinium cation, supported by quantitative data, experimental methodologies, and its implications for drug development.

The Core of Resonance: Y-Aromaticity and Charge Delocalization

Guanidine is a strong organic base with a conjugate acid pKₐ of approximately 13.6-13.8.[3][5] This high basicity is a direct consequence of the exceptional stability of its protonated form, the guanidinium cation. Upon protonation, the ion adopts a planar, symmetrical structure. The positive charge is not localized on a single nitrogen atom but is distributed evenly across all three nitrogen atoms through resonance.[4]

This delocalization is described by three equivalent canonical resonance structures. The actual structure is a hybrid of these forms, where the C-N bonds are neither single nor double but have a bond order of approximately 4/3.[3] This arrangement, often referred to as "Y-aromaticity," is responsible for the cation's high stability.[2]

Caption: Resonance delocalization in the guanidinium cation.

Quantitative Structural and Physicochemical Data

The resonance hybrid model is strongly supported by quantitative data from X-ray crystallography and computational studies. These analyses show that the three C-N bonds in the guanidinium cation are of equal length, intermediate between a typical C-N single bond (~1.47 Å) and a C=N double bond (~1.27 Å).

| Parameter | Value | Method | Reference(s) |

| pKa (Conjugate Acid) | 13.6 | General Literature | [3][6] |

| 13.8 ± 0.1 | Potentiometry, NMR | [5] | |

| C-N Bond Length | 1.323 Å (average) | X-ray Crystallography | [7] |

| N-C-N Bond Angle | ~120° | X-ray Crystallography | [7] |

| Symmetry | Planar, D₃h (idealized) | X-ray Crystallography | [7] |

| Gibbs Free Energy of Adsorption (ΔG_ads) to Air-Water Interface | Larger than typical thermal energies | Deep-UV Second Harmonic Generation | [8] |

Relevance in Drug Development and Biological Systems

The unique properties of the guanidinium group are leveraged extensively in biological systems and drug design.[9][10] In the amino acid arginine, the guanidinium side chain's persistent positive charge allows it to form strong, bidentate hydrogen bonds and salt bridges with negatively charged groups like carboxylates and phosphates.[2][11] These interactions are critical for protein folding, substrate binding in enzymes, and protein-DNA interactions.[12]

In drug development, the guanidinium group is a key pharmacophore. Its ability to engage in multiple, high-strength, non-covalent interactions makes it an attractive component for designing inhibitors and molecular probes.[13] Furthermore, arginine-rich sequences, known as cell-penetrating peptides (CPPs), utilize the guanidinium group's properties to facilitate the transport of various molecular cargoes across cellular membranes, a significant area of interest for drug delivery.[11][14]

Caption: Key molecular interactions of the guanidinium group.

Experimental Protocols for Characterization

The structural and electronic properties of the guanidinium cation are elucidated through several key experimental and computational techniques.

X-ray Crystallography

This is the definitive method for determining the solid-state structure, including precise bond lengths and angles.

-

Protocol:

-

Crystal Growth: Single crystals of a guanidinium salt (e.g., guanidinium chloride) are grown from a suitable solvent via slow evaporation or cooling.[15]

-

Data Collection: A crystal is mounted on a goniometer in an X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam.

-

Structure Solution: The diffraction pattern is recorded and processed. The positions of heavy atoms are often determined first (e.g., using the Patterson method), and the remaining atoms (C, N, H) are located from Fourier maps.[7]

-

Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data. The final R-value indicates the quality of the fit.[7]

-

Caption: General workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides information about the electronic environment and dynamics of the cation in solution.

-

Protocol:

-

Sample Preparation: A salt of the guanidinium cation is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H and ¹³C Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. In the ¹³C spectrum of the unsubstituted guanidinium cation, a single resonance confirms the equivalence of the three nitrogen atoms due to rapid proton exchange and resonance.[16]

-

pKa Determination: ¹H NMR can be used to determine pKa by monitoring the chemical shift of protons adjacent to the guanidinium group as a function of pH. The inflection point of the resulting titration curve corresponds to the pKa.[5]

-

2D NMR: Techniques like NOESY can be used on larger molecules (e.g., arginine-containing peptides) to probe through-space interactions between the guanidinium protons and other parts of the molecule, revealing conformational details and intermolecular binding.[17]

-

Computational Chemistry

Theoretical methods like Density Functional Theory (DFT) are used to model the geometry, energy, and electronic absorption spectra of the cation.

-

Protocol:

-

Model Building: An initial 3D structure of the guanidinium cation is built.

-

Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation. This is commonly done using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., aug-cc-pVTZ).[18]

-

Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[18]

-

Property Calculation: Once the optimized geometry is obtained, properties such as bond lengths, angles, partial charges, and theoretical spectra (e.g., using Time-Dependent DFT) can be calculated. Solvation effects are often included using a Polarizable Continuum Model (PCM).[12]

-

Conclusion

The resonance stabilization of the guanidinium cation is a profound electronic effect that renders it an exceptionally stable and planar species. This stability, quantified by its high pKa and symmetrical structure, is the basis for its critical roles in chemistry and biology. From mediating molecular recognition in enzymes to enabling the cellular uptake of therapeutics, the principles governing the guanidinium cation's structure and reactivity are of paramount importance to researchers in the chemical and biomedical sciences. A thorough understanding of its properties, verified through robust experimental and computational methods, continues to fuel innovation in fields ranging from supramolecular chemistry to advanced drug design.

References

- 1. connectsci.au [connectsci.au]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Strong adsorption of guanidinium cations to the air–water interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. Guanidine hydrochloride(50-01-1) 13C NMR [m.chemicalbook.com]

- 17. 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. pubs.aip.org [pubs.aip.org]

The Ascent of Giants: A Technical Guide to the Discovery and History of Sterically Hindered Organic Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the ability to selectively deprotonate a substrate without interfering nucleophilic addition is paramount. This necessity drove the discovery and development of a unique class of reagents: sterically hindered organic bases. These molecules, often referred to as "non-nucleophilic," are characterized by a basic center that is sterically shielded by bulky substituents. This architecture allows them to readily abstract protons, even from very weak carbon acids, while their bulk prevents them from participating in undesired nucleophilic reactions. This technical guide provides an in-depth exploration of the discovery, history, and key applications of these indispensable tools in the chemist's arsenal.

The Genesis of a Concept: Herbert C. Brown and Steric Strain

The intellectual framework for sterically hindered bases can be traced back to the pioneering work of Herbert C. Brown.[1] While not the discoverer of any single one of these bases, his extensive research into steric effects provided the theoretical underpinnings for their rational design and application. Brown's concepts of "F-strain" (front strain), arising from steric repulsion at the reaction center, and "B-strain" (back strain), resulting from steric compression within the base itself upon reaction, were instrumental in understanding how steric hindrance could be harnessed to control reactivity. His work laid the foundation for the principle that a bulky base could be a strong proton acceptor while being a poor nucleophile.

Key Classes of Sterically Hindered Organic Bases: A Historical Perspective

The development of sterically hindered bases has been an evolutionary process, with each new class offering unique advantages in terms of strength, selectivity, and handling.

Lithium Amides: The Workhorses of Deprotonation

The first widely adopted class of sterically hindered bases was the lithium amides. These reagents revolutionized the formation of enolates, carbanions, and other nucleophilic species.

-

Lithium Diisopropylamide (LDA): First prepared in 1950 by Hamell and Levine, LDA is arguably the most well-known and widely used sterically hindered base.[2] Its popularity stems from its high basicity (the pKa of its conjugate acid, diisopropylamine, is ~36), its excellent solubility in common ethereal solvents like tetrahydrofuran (THF), and its commercial availability.[2] LDA is typically prepared in situ at low temperatures (-78 °C) by treating diisopropylamine with n-butyllithium.[2]

-

Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): For substrates where LDA proves to be insufficiently reactive, LiTMP offers a more potent alternative. With a conjugate acid pKa of approximately 37.3, it is a stronger base than LDA.[3] The four methyl groups on the piperidine ring provide exceptional steric shielding, rendering it highly non-nucleophilic. LiTMP is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium.[4]

-

Lithium, Sodium, and Potassium Hexamethyldisilazide (LiHMDS, NaHMDS, KHMDS): These bases are derived from the deprotonation of hexamethyldisilazane. They are notable for being solid, isolable reagents (though often used in solution) and for their high thermal stability. The silicon-based substituents provide significant steric bulk. The choice of the counterion (Li, Na, or K) can influence the aggregation state and reactivity of the base.

Amidine and Guanidine Bases: Neutral, Yet Powerful

A significant advancement in the field was the development of strong, neutral organic bases. These compounds offer advantages in terms of solubility in a wider range of organic solvents and often milder reaction conditions.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): DBU and DBN are bicyclic amidine bases that have found widespread use as catalysts and reagents for elimination reactions.[5][6] DBU was first industrially produced in 1967. Their strong basicity is a result of the resonance stabilization of the protonated form.

-

"Proton Sponges": The term "proton sponge" was coined for 1,8-bis(dimethylamino)naphthalene, a compound with exceptionally high basicity for an aromatic amine.[1] This high basicity arises from the relief of steric strain between the two dimethylamino groups upon protonation, which forces the proton to be held in a strong intramolecular hydrogen bond.

-

Barton's Base: Developed by Nobel laureate Derek Barton, 2-tert-Butyl-1,1,3,3-tetramethylguanidine is a highly hindered and strong guanidine base.[7][8] Its preparation from the corresponding urea or thiourea provided access to one of the strongest known neutral organic bases at the time of its discovery.[7]

-

Phosphazene Bases: Representing the upper echelon of neutral base strength, phosphazenes, such as Schwesinger bases, exhibit exceptionally high pKa values.[9][10] Their remarkable basicity stems from the extensive resonance delocalization of the positive charge in their conjugate acids.

Other Notable Hindered Amines

-

Hünig's Base (N,N-Diisopropylethylamine, DIPEA): Named after the German chemist Siegfried Hünig, DIPEA is a tertiary amine that is widely used as a non-nucleophilic base in a variety of applications, particularly in peptide synthesis and as an acid scavenger.[11][12]

Quantitative Comparison of Base Strength

The strength of a base is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The choice of solvent can significantly influence the effective basicity of these compounds. The following table summarizes the pKaH values for several key sterically hindered bases in different solvents.

| Base | Abbreviation | Class | pKaH (Water) | pKaH (Acetonitrile) |

| Hünig's Base | DIPEA | Amine | 10.75 | 11.4 |

| 2,6-Di-tert-butylpyridine | DTBP | Pyridine | 3.58 | - |

| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge | Diamine | 12.1 | 18.62 |

| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | Amidine | ~13.5 | 23.89 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Amidine | 13.5 | 24.33 |

| Barton's Base | BTMG | Guanidine | 14 | 24.3 |

| Lithium Diisopropylamide | LDA | Lithium Amide | ~36 (THF) | - |

| Lithium Tetramethylpiperidide | LiTMP | Lithium Amide | ~37 (THF) | - |

| Lithium Hexamethyldisilazide | LiHMDS | Lithium Amide | ~26 (THF) | - |

| Phosphazene Base (P2-Et) | - | Phosphazene | - | ~32.9 |

| Phosphazene Base (P4-t-Bu) | - | Phosphazene | - | 42.7 |

Experimental Protocols

Synthesis of Sterically Hindered Bases

1. In-situ Preparation of Lithium Diisopropylamide (LDA)

-

Procedure: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, is added anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.05 equivalents) is added via syringe. Subsequently, n-butyllithium (1.0 equivalent) in hexanes is added dropwise via syringe, maintaining the temperature below -70 °C. The resulting colorless to pale yellow solution of LDA is then ready for use.

2. Synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Procedure Overview: A common industrial synthesis involves a three-step process starting from caprolactam and acrylonitrile.[5][13]

-

Michael Addition: Acrylonitrile undergoes a Michael addition to caprolactam to yield N-(2-cyanoethyl)caprolactam.

-

Reduction: The nitrile group is then reduced, typically via catalytic hydrogenation, to the corresponding primary amine, N-(3-aminopropyl)caprolactam.

-

Cyclization/Condensation: The final step is an intramolecular condensation reaction, which forms the bicyclic amidine structure of DBU, with the elimination of water.[5]

-

Application of Sterically Hindered Bases

1. Enolate Formation using LDA for Alkylation

-

Procedure: A solution of the ketone in anhydrous THF is added dropwise to a freshly prepared solution of LDA (1.1 equivalents) in THF at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 30-60 minutes) to ensure complete enolate formation. The electrophile (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

2. Dehydrohalogenation using DBU

-

Procedure: The alkyl halide substrate is dissolved in a suitable aprotic solvent (e.g., acetonitrile, THF, or toluene). DBU (typically 1.1-1.5 equivalents) is added, and the mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by washing with dilute acid to remove the DBU hydrohalide salt, followed by extraction and purification of the resulting alkene.

Visualizing the Landscape of Sterically Hindered Bases

Caption: A timeline illustrating the conceptual and chronological development of key classes of sterically hindered organic bases.

Caption: A typical experimental workflow for the LDA-mediated formation of a ketone enolate and subsequent alkylation.

Conclusion

The discovery and development of sterically hindered organic bases represent a cornerstone of modern synthetic chemistry. From the early theoretical work on steric effects to the synthesis of increasingly powerful and selective reagents, these "gentle giants" have empowered chemists to perform a vast array of transformations with unprecedented control. The ongoing development of new generations of superbases, such as advanced phosphazenes, promises to further expand the boundaries of what is possible in the construction of complex organic molecules, with profound implications for drug discovery and materials science.

References

- 1. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]

- 2. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 3. LITHIUM TETRAMETHYLPIPERIDIDE | 38227-87-1 [chemicalbook.com]

- 4. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]

- 5. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]

- 6. 1,5-Diazabicyclo(4.3.0)non-5-ene - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. Phosphazene - Wikipedia [en.wikipedia.org]

- 10. Phosphazene [chemeurope.com]

- 11. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 12. proprep.com [proprep.com]

- 13. Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Untapped Potential of 1,1,2,3,3-Pentaethylguanidine: A Guide to its Application as a Non-Nucleophilic Base in Organic Synthesis

For Immediate Release

[City, State] – 1,1,2,3,3-Pentaethylguanidine, a sterically hindered organic compound, presents a compelling option for researchers and drug development professionals seeking a strong, non-nucleophilic base for various organic transformations. While specific, detailed protocols for this particular guanidine derivative remain scarce in publicly available literature, its structural similarity to other well-established pentaalkylguanidines suggests significant potential in key synthetic reactions such as dehydrohalogenation and the alkylation of active methylene compounds. This document aims to provide a foundational understanding of its anticipated applications, supported by generalized protocols and comparative data from related guanidine bases.

Core Properties and Advantages

Guanidines are recognized for their exceptional basicity, often categorized as "superbases." This property stems from the resonance stabilization of the protonated guanidinium cation. The five ethyl groups in this compound contribute to its strong basic character through electron donation and also provide significant steric hindrance around the basic nitrogen centers. This steric bulk is crucial in minimizing undesired nucleophilic side reactions, a common challenge with other strong bases.

Key Advantages:

-

High Basicity: Facilitates the deprotonation of weakly acidic protons.

-

Low Nucleophilicity: Steric hindrance prevents the base from participating in nucleophilic substitution reactions.

-

Economic Viability: Penta-alkylguanidines are generally considered economically feasible alternatives to other specialized non-nucleophilic bases.

Applications in Organic Synthesis

Based on the known reactivity of similar guanidine bases like 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base) and 1,1,3,3-Tetramethylguanidine (TMG), this compound is expected to be a highly effective reagent in the following transformations:

Dehydrohalogenation of Alkyl Halides (E2 Elimination)

The strong, non-nucleophilic nature of this compound makes it an ideal candidate for promoting E2 elimination reactions to synthesize alkenes from alkyl halides. Its steric bulk favors the abstraction of a proton over nucleophilic attack on the carbon-halogen bond, leading to higher yields of the desired alkene product and minimizing the formation of substitution byproducts.

Generalized Experimental Protocol for Dehydrohalogenation:

-

Reaction Setup: To a solution of the alkyl halide (1.0 eq.) in an aprotic solvent (e.g., THF, Toluene, or Dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.1 - 1.5 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Depending on the substrate, heating may be required to drive the reaction to completion.

-

Work-up: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the guanidinium salt. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Dehydrohalogenation:

Caption: Generalized workflow for the dehydrohalogenation of alkyl halides.

Alkylation of Active Methylene Compounds

This compound is expected to be highly effective in the C-alkylation of compounds containing active methylene groups, such as β-ketoesters and malonic esters. Its strong basicity allows for the efficient generation of the enolate nucleophile, while its non-nucleophilic character prevents competition with the alkylating agent.

Generalized Experimental Protocol for C-Alkylation:

-

Enolate Formation: To a solution of the active methylene compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add this compound (1.1 eq.) at a controlled temperature (e.g., 0 °C or room temperature). The mixture is stirred for a short period (e.g., 15-30 minutes) to ensure complete enolate formation.

-

Alkylation: The alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq.) is then added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the work-up procedure is similar to that described for the dehydrohalogenation reaction.

-

Purification: The crude product is purified by column chromatography.

Reaction Mechanism for C-Alkylation of a β-Ketoester:

Caption: Mechanism for the C-alkylation of a β-ketoester.

Quantitative Data and Comparison

| Base | Abbreviation | pKa in MeCN (approx.) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 24.3 |

| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | 23.9 |

| 1,1,3,3-Tetramethylguanidine | TMG | 23.3 |

| This compound | PEG | (Estimated > 24) |

Note: The pKa of this compound is estimated to be higher than that of TMG due to the increased electron-donating effect of the ethyl groups.

Conclusion and Future Outlook

This compound holds considerable promise as a robust and selective non-nucleophilic base for a range of applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. While a detailed experimental record for this specific reagent is yet to be widely published, the foundational principles of guanidine chemistry, coupled with the generalized protocols provided herein, offer a strong starting point for its exploration and optimization in various synthetic contexts. Further research into the precise reaction conditions and substrate scope for this compound is warranted and is expected to solidify its position as a valuable tool for synthetic chemists.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is essential to consult relevant safety data sheets (SDS) and perform appropriate risk assessments before handling any chemical reagents.

Application Notes and Protocols: Guanidine-Catalyzed Ring-Opening Polymerization

Note on Catalyst Selection: Initial literature searches for "pentaethylguanidine" as a catalyst for polymerization did not yield specific protocols or application data. However, the broader class of guanidine-based organocatalysts is well-established in this field. Therefore, this document provides a detailed protocol for a representative and widely used guanidine catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) , in the ring-opening polymerization (ROP) of L-lactide to synthesize polylactide (PLLA), a biodegradable and biocompatible polyester. The principles and procedures outlined here can serve as a foundational method for researchers exploring guanidine-based catalysis in polymerization.

Introduction

Guanidine bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are highly effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide, caprolactone, and valerolactone.[1][2] Their high activity stems from their ability to act as bifunctional catalysts, activating both the monomer and the initiator (typically an alcohol) through hydrogen bonding.[2] This dual activation mechanism allows for rapid and controlled polymerizations under mild conditions, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[3]

These metal-free catalytic systems are of particular interest for applications in the biomedical and electronics fields, where metal contamination can be a significant concern.[3] This protocol details the use of TBD as a catalyst for the solution ROP of L-lactide, a common monomer for producing the biodegradable polymer polylactide (PLLA).

Experimental Protocol: TBD-Catalyzed ROP of L-Lactide

This protocol describes the general procedure for the ring-opening polymerization of L-lactide using TBD as the catalyst and benzyl alcohol as the initiator in a solution of dichloromethane (DCM).

2.1. Materials and Reagents

-

L-lactide: Must be purified before use to remove moisture and acidic impurities, which can interfere with the polymerization. A common purification method is recrystallization from dry toluene three times, followed by drying under vacuum.[4] The purified monomer should be stored in an inert atmosphere (e.g., in a glovebox).

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Commercial grade, should be stored in a desiccator or glovebox to prevent hydration.

-

Benzyl Alcohol (BnOH): Initiator. Should be dried over molecular sieves or distilled before use.

-

Dichloromethane (DCM): Solvent. Should be dried using a solvent purification system or by distillation over calcium hydride.

-

Methanol (MeOH): Used for polymer precipitation.

-

Acetic Acid: Used to quench the polymerization.

-

Inert Gas: Nitrogen or Argon for maintaining an inert atmosphere.

2.2. Equipment

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

-

Glassware (Schlenk flask, syringes) dried in an oven overnight and cooled under inert gas.

-

Magnetic stirrer and stir bars.

-

Standard laboratory equipment for filtration and drying.

2.3. Polymerization Procedure

The following procedure is for a targeted degree of polymerization (DP) of 100. Adjustments to the monomer-to-initiator ratio ([M]/[I]) can be made to target different molecular weights.

-

Preparation: In a glovebox or under an inert atmosphere, add the purified L-lactide (e.g., 1.44 g, 10 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add dry dichloromethane (DCM) to the flask to achieve the desired monomer concentration (e.g., 1 M, so 10 mL of DCM). Stir until the L-lactide is fully dissolved.

-

Initiator Addition: Prepare a stock solution of benzyl alcohol in dry DCM. Using a syringe, add the required amount of benzyl alcohol initiator to the reaction flask. For a [M]/[I] ratio of 100, add 0.1 mmol of BnOH.

-

Catalyst Addition: Prepare a stock solution of TBD in dry DCM. To initiate the polymerization, add the desired amount of TBD catalyst via syringe. A typical monomer-to-catalyst ratio ([M]/[C]) is 100:1, so 0.1 mmol of TBD would be added.

-

Reaction: Allow the reaction to stir at room temperature. The polymerization is often very rapid, with high conversion achieved in minutes.[3] Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

-

Quenching: Once the desired conversion is reached, terminate the polymerization by adding a small amount of a weak acid, such as a solution of acetic acid in DCM.[3]

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.[3] The PLLA will precipitate as a white solid.

-

Isolation: Collect the polymer by filtration, wash with additional methanol, and dry under vacuum to a constant weight.

2.4. Characterization

-

Monomer Conversion: Determined by ¹H NMR spectroscopy by integrating the monomer and polymer methine proton signals.

-

Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene or PLLA standards.

Data Presentation

The following table summarizes representative data for the TBD-catalyzed polymerization of lactide under various conditions, illustrating the catalyst's efficiency and control over the polymerization.

| Entry | [M]:[I]:[C] Ratio | Solvent | Temp (°C) | Time | Conversion (%) | Mₙ (calc) ( g/mol ) | Mₙ (exp) ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 100:1:1 | CH₂Cl₂ | 25 | 1 min | >99 | 14,400 | 14,200 | 1.15 |

| 2 | 200:1:1 | CH₂Cl₂ | 25 | 5 min | >99 | 28,800 | 27,500 | 1.18 |

| 3 | 400:1:1 | CH₂Cl₂ | 0 | 60 min | >99 | 57,600 | 55,900 | 1.21 |

| 4 | 100:1:1 | Toluene | 25 | 10 min | >99 | 14,400 | 13,900 | 1.17 |

Data is compiled and representative of typical results found in the literature.[2][3] Mₙ (calc) = ([M]/[I]) × Conversion × (Molar Mass of Monomer) + (Molar Mass of Initiator). Mₙ (exp) and Đ are determined by GPC.

Visualization of Workflow and Mechanism

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for TBD-catalyzed ring-opening polymerization.

4.2. Catalytic Mechanism

The proposed bifunctional activation mechanism for the TBD-catalyzed ring-opening polymerization of lactide with an alcohol initiator is depicted below.

References

Application Notes and Protocols for Penta-Substituted Guanidines in Phase-Transfer Catalysis

Disclaimer: Extensive literature searches did not yield specific applications or protocols for 1,1,2,3,3-Pentaethylguanidine in phase-transfer catalysis. The following application notes and protocols are based on closely related and structurally similar penta-substituted guanidinium salts, referred to generally as "pentanidiums," which have been documented as effective phase-transfer catalysts.[1][2] These examples are intended to provide representative methodologies for researchers, scientists, and drug development professionals interested in the potential applications of this class of catalysts.

Introduction to Penta-Substituted Guanidines in Phase-Transfer Catalysis

Penta-substituted guanidines, particularly their quaternary ammonium salt derivatives (guanidinium salts or "pentanidiums"), have emerged as a powerful class of phase-transfer catalysts.[1][2] Their unique electronic and structural properties, characterized by a highly delocalized positive charge across the central carbon and three nitrogen atoms, contribute to their high catalytic efficacy. These catalysts are particularly effective in promoting a variety of organic transformations under biphasic conditions, offering advantages such as mild reaction conditions, high yields, and, in the case of chiral variants, excellent enantioselectivity.[1][3][4]

The general mechanism of action for a penta-substituted guanidinium salt in phase-transfer catalysis involves the formation of a lipophilic ion pair with an anionic reactant from the aqueous phase. This ion pair is then transferred to the organic phase, where the anion can react with the organic-soluble substrate. The guanidinium cation then returns to the aqueous phase to repeat the cycle.

Key Applications

Penta-substituted guanidinium salts have demonstrated significant utility in a range of important organic reactions, including:

-

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral penta-substituted guanidinium catalysts have been shown to effectively catalyze these reactions, yielding products with high enantiomeric excess.[1]

-

Asymmetric Alkylations: These catalysts are also employed in the enantioselective alkylation of various substrates, including glycine Schiff bases and β-ketoesters.[5] The steric and electronic properties of the catalyst play a crucial role in controlling the stereochemical outcome of these reactions.

-

α-Hydroxylation Reactions: The introduction of a hydroxyl group at the α-position of a carbonyl compound can be achieved with high enantioselectivity using chiral penta-substituted guanidinium catalysts under phase-transfer conditions.[1]

Data Presentation

The following tables summarize representative quantitative data for reactions catalyzed by chiral penta-substituted guanidinium salts, illustrating their effectiveness in terms of yield and enantioselectivity.

Table 1: Asymmetric Michael Addition of Glycine Schiff Base to Chalcone Derivatives

| Entry | Chalcone Derivative | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | 1 | 24 | 95 | 92 |

| 2 | 4-Chlorochalcone | 1 | 24 | 98 | 94 |

| 3 | 4-Methylchalcone | 1 | 36 | 92 | 90 |

| 4 | 2-Naphthylchalcone | 1 | 48 | 89 | 88 |

Data is representative and compiled from studies on chiral pentanidium catalysts.

Table 2: Asymmetric Alkylation of tert-Butyl Glycinate Schiff Base

| Entry | Alkylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | 5 | 12 | 88 | 95 |

| 2 | Allyl bromide | 5 | 18 | 85 | 91 |

| 3 | Propargyl bromide | 5 | 24 | 82 | 93 |

| 4 | Ethyl bromoacetate | 5 | 36 | 75 | 89 |

Data is representative and compiled from studies on C2-symmetric chiral pentacyclic guanidine catalysts.[5]

Experimental Protocols

The following are detailed protocols for key experiments representative of the application of penta-substituted guanidinium salts in phase-transfer catalysis.

Protocol 1: Asymmetric Michael Addition of a Glycine Schiff Base to an α,β-Unsaturated Ketone